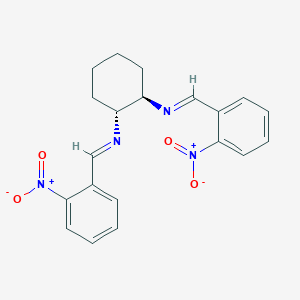![molecular formula C16H16ClNO3S B288133 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is a chemical compound that belongs to the class of indoline sulfonamides. It is commonly used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases.
Wirkmechanismus
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDEs, 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline increases the levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
Biochemical and Physiological Effects:
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). It has also been shown to inhibit the activity of cyclic nucleotide-gated ion channels, leading to decreased calcium influx and smooth muscle relaxation. In addition, it has been shown to inhibit platelet aggregation and insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high potency and selectivity for PDEs. It has been shown to have nanomolar potency for PDE4, which is a major target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, one of the limitations of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is its potential off-target effects on other enzymes and signaling pathways. Therefore, it is important to use appropriate controls and assays to ensure the specificity of its effects.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in scientific research. One direction is to study its effects on other enzymes and signaling pathways, such as phospholipase C (PLC) and calcium/calmodulin-dependent protein kinase II (CaMKII). Another direction is to explore its potential therapeutic applications in inflammatory diseases, such as asthma and COPD, as well as in cardiovascular diseases, such as hypertension and heart failure. Finally, it may also be useful to develop new analogs of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline with improved potency and selectivity for specific targets.
Synthesemethoden
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-chloro-2-methoxyaniline with 2-methylindoline-1-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the aniline. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is widely used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases. It has been shown to have inhibitory effects on several enzymes and signaling pathways, including protein kinases, phosphodiesterases, and cyclic nucleotide-gated ion channels. It has also been used as a probe to study the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
Eigenschaften
Produktname |
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
Molekularformel |
C16H16ClNO3S |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
1-(4-chloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-8-7-13(17)10-15(16)21-2/h3-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
OUKVSHFPTJTGOA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-chlorocyclohexa-2,4-dien-1-one](/img/structure/B288055.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)

![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)
![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)